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Abstract

The cyclobutane moiety is an increasingly important structural motif in modern medicinal
chemistry, prized for its ability to impart unique conformational constraints, improve metabolic
stability, and serve as a versatile pharmacophore scaffold.[1][2][3] 1-Cyclobutylethanol
emerges as a pivotal and readily accessible secondary alcohol, serving as a gateway to a
diverse array of high-value pharmaceutical intermediates. This application note provides a
detailed technical guide for researchers, chemists, and drug development professionals on the
strategic use of 1-cyclobutylethanol. We will explore its conversion into key intermediates—
ketones, esters, and ring-expanded cyclopentyl systems—through robust and reproducible
protocols. The causality behind experimental choices, detailed step-by-step methodologies,
and the significance of the resulting intermediates are discussed to provide a comprehensive
and authoritative resource.

Introduction: The Strategic Value of the Cyclobutane
Ring
Historically considered a strained and niche carbocycle, the cyclobutane ring is now

strategically employed by medicinal chemists to fine-tune the properties of drug candidates.[1]
[4] Unlike flexible alkyl chains, the puckered four-membered ring restricts bond rotation, locking
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pharmacophoric groups into well-defined spatial orientations. This conformational rigidity can
lead to enhanced binding affinity and selectivity for biological targets.[2][4] Furthermore, the
cyclobutane core is often more resistant to metabolic degradation compared to other alkyl
groups, potentially improving a drug's pharmacokinetic profile.

1-Cyclobutylethanol (Figure 1) is an ideal starting material for incorporating this valuable
motif. As a secondary alcohol, its hydroxyl group is a prime handle for a multitude of classic
and modern organic transformations.

Figure 1. Chemical Structure of 1-Cyclobutylethanol
e Molecular Formula: CeH120
e Molecular Weight: 100.16 g/mol

This guide details three fundamental transformations that convert 1-cyclobutylethanol into
distinct classes of pharmaceutical intermediates, providing both the mechanistic rationale and
field-tested experimental protocols.

Key Synthetic Transformations and Protocols
Oxidation to Cyclobutyl Methyl Ketone: Accessing a
Core Carbonyl Intermediate

Scientific Rationale: The oxidation of a secondary alcohol to a ketone is one of the most
fundamental and crucial transformations in organic synthesis.[5][6] The resulting product,
Cyclobutyl Methyl Ketone, is not only a stable intermediate but also a versatile building block.
Its carbonyl group can be further functionalized through reactions such as reductive amination,
aldol condensations, or Grignard additions to build molecular complexity. The Swern oxidation
is selected here for its exceptionally mild conditions (-78 °C), broad functional group tolerance,
and avoidance of toxic heavy-metal reagents, making it a reliable and scalable choice in a
pharmaceutical development setting.[7][8] The reaction utilizes dimethyl sulfoxide (DMSOQO) as
the oxidant, which is activated by oxalyl chloride.[9][10]

Experimental Workflow: Swern Oxidation

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9314592/
https://lifechemicals.com/blog/building-blocks/341-explore-our-novel-cyclobutane-derivatives
https://www.benchchem.com/product/b024324?utm_src=pdf-body
https://www.benchchem.com/product/b024324?utm_src=pdf-body
https://www.benchchem.com/product/b024324?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3639298/
https://pubs.acs.org/doi/10.1021/ar010075n
https://www.masterorganicchemistry.com/reaction-guide/swern-oxidation-of-alcohols-to-aldehydes-and-ketones/
https://www.alfa-chemistry.com/resources/swern-oxidation.html
https://nrochemistry.com/swern-oxidation/
https://chemistryhall.com/swern-oxidation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Methodological & Application

Check Availability & Pricing

BENGHE

Preparation

Stir 15 min|

Activ
\

ation
/

Add DMSO solution dropwise
(Formation of activated species)

Stir 30 min|
Oxid
\

ation
/

(

Stir 30 min|

(

)

Work-up &

Purification

-

L
B

—
-
-

)

(

/

Isolate Cyclobutyl Methyl Ketone

Click to download full resolution via product page

Caption: Workflow for the Swern Oxidation of 1-Cyclobutylethanol.
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Protocol: Swern Oxidation of 1-Cyclobutylethanol

e Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen
atmosphere, add anhydrous dichloromethane (DCM, 0.5 M). Cool the flask to -78 °C using a
dry ice/acetone bath.

 Activator Addition: Slowly add oxalyl chloride (1.5 equiv.) to the stirred DCM.

o Oxidant Activation: In a separate flask, prepare a solution of dimethyl sulfoxide (DMSO, 3.0
equiv.) in anhydrous DCM. Add this DMSO solution dropwise to the reaction flask over 15
minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting
mixture for 15-20 minutes.

o Substrate Addition: Prepare a solution of 1-cyclobutylethanol (1.0 equiv.) in anhydrous
DCM. Add this solution dropwise to the reaction mixture over 10 minutes. Stir for 30-45
minutes at -78 °C.

o Base Addition & Reaction: Add triethylamine (EtsN, 5.0 equiv.) dropwise. A thick white
precipitate will form. Continue stirring at -78 °C for 30 minutes, then remove the cooling bath
and allow the reaction to warm to room temperature over 1 hour.

o Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel
and extract the aqueous layer with DCM (3x).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Na2S0a), filter, and concentrate under reduced pressure. The crude product is then purified
by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield pure
cyclobutyl methyl ketone.

Table 1: Typical Reaction Parameters for Swern Oxidation
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Parameter Value/Reagent Purpose

1-Cyclobutylethanol (1.0

Substrate i Starting Material
equiv.)
Activating Agent Oxalyl Chloride (1.5 equiv.) Activates DMSO
Oxidant DMSO (3.0 equiv.) Oxidizing Agent
Base Triethylamine (5.0 equiv.) Promotes elimination
Solvent Dichloromethane (DCM) Anhydrous reaction medium
Temperature -78 °Cto RT Controls reactivity
Typical Yield 85-95%

Stereoinversive Esterification via the Mitsunobu
Reaction

Scientific Rationale: The Mitsunobu reaction is a powerful tool for converting primary and
secondary alcohols into a variety of functional groups, including esters, with a complete
inversion of stereochemistry.[11][12][13][14] This stereochemical control is of paramount
importance in pharmaceutical synthesis, where the biological activity of a molecule is often
dependent on a single stereocisomer. The reaction proceeds by activating the alcohol's hydroxyl
group with a combination of triphenylphosphine (PPhs) and an azodicarboxylate, such as
diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[14][15] The activated
alcohol then undergoes an Sn2 displacement by a suitable nucleophile, in this case, the
carboxylate anion of a carboxylic acid, leading to the observed inversion of configuration.[11]
[13]

Reaction Scheme: Mitsunobu Esterification
Caption: Conceptual overview of the Mitsunobu reaction.
Protocol: Mitsunobu Esterification with Benzoic Acid

e Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add
anhydrous tetrahydrofuran (THF, 0.2 M). Add 1-cyclobutylethanol (1.0 equiv.), benzoic acid
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(1.2 equiv.), and triphenylphosphine (PPhs, 1.5 equiv.). Stir at room temperature until all
solids dissolve.

e Cooling: Cool the solution to 0 °C in an ice bath.

o Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 equiv.) dropwise over
20-30 minutes. The solution will typically turn from colorless to a pale yellow/orange.

o Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir
at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography
(TLC).

o Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The
main challenge in work-up is the removal of triphenylphosphine oxide and the hydrazine
byproduct.

 Purification: Purify the crude residue directly by flash column chromatography (silica gel,
ethyl acetate/hexanes gradient). The desired ester product will elute, separating it from the
reaction byproducts.

Table 2: Typical Reaction Parameters for Mitsunobu Esterification

Parameter Value/Reagent Purpose
1-Cyclobutylethanol (1.0

Substrate i Alcohol source
equiv.)

Nucleophile Carboxylic Acid (1.2 equiv.) Forms the ester

Phosphine PPhs (1.5 equiv.) Activates the alcohol

Azodicarboxylate

DIAD or DEAD (1.5 equiv.)

Co-reagent for activation

Solvent

Tetrahydrofuran (THF)

Anhydrous reaction medium

Temperature

0°CtoRT

Controls reaction rate

Key Outcome

Inversion of Stereochemistry

Access to specific

stereoisomer

© 2025 BenchChem. All rights reserved. 6/14

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Acid-Catalyzed Dehydration and Ring Expansion

Scientific Rationale: The high ring strain of the cyclobutane system makes it susceptible to
rearrangement under certain conditions. When 1-cyclobutylethanol is treated with a strong
protic acid (e.g., H2SOa4) and heat, the hydroxyl group is protonated, forming a good leaving
group (water).[16][17][18] Its departure generates a secondary carbocation adjacent to the
four-membered ring. This intermediate is poised for a thermodynamically favorable ring
expansion. A C-C bond from the cyclobutane ring migrates to the carbocation center,
expanding the four-membered ring into a less-strained five-membered ring and forming a more
stable tertiary carbocation.[19] Subsequent elimination of a proton yields the final alkene
product, primarily 1-methylcyclopentene. This pathway is a powerful method for converting
cyclobutane precursors into valuable cyclopentane scaffolds.[16][20]

Mechanism: Dehydration and Ring Expansion
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Caption: Mechanism of acid-catalyzed ring expansion.
Protocol: Dehydration and Rearrangement

e Setup: In a round-bottom flask equipped with a distillation head and a receiving flask, place
1-cyclobutylethanol (1.0 equiv.).

o Acid Addition: Carefully and slowly add concentrated sulfuric acid (H2SOa4, ~0.2 equiv.) to the
alcohol with stirring.
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» Reaction & Distillation: Heat the mixture gently (target temperature ~120-140 °C). As the
reaction proceeds, the alkene products will form and distill out of the reaction flask. Collect
the distillate in the receiving flask, which should be cooled in an ice bath.

o Work-up: Transfer the distillate to a separatory funnel. Wash with a saturated sodium
bicarbonate (NaHCO:s) solution to neutralize any remaining acid, then wash with water and
brine.

 Purification: Dry the organic layer over anhydrous calcium chloride (CaCl2), filter, and
perform a final fractional distillation to isolate the 1-methylcyclopentene product. Note that
minor alkene isomers may also be present.

Table 3: Reaction Conditions for Dehydration-Rearrangement

Parameter Value/Reagent Purpose

Substrate 1-Cyclobutylethanol Starting Material

Catalyst Conc. H2S0a Proton source for dehydration
Temperature 120-140 °C Provides energy for reaction

_ Thermodynamically favored
Major Product 1-Methylcyclopentene
product

Minor Product Vinylcyclobutane Product of simple elimination

Utility of Synthesized Intermediates

o Cyclobutyl Methyl Ketone: This ketone is a versatile intermediate for building more complex
molecules. It has also been used as a stable, non-volatile model compound to study the
atmospheric oxidation mechanisms of more complex natural products like pinonic acid.[21]
[22]

o Chiral Cyclobutyl Esters: These esters, produced with inverted stereochemistry, are valuable
chiral building blocks. They can be hydrolyzed to the corresponding inverted alcohol or serve
as precursors for other nucleophilic substitution reactions.
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» 1-Methylcyclopentene: The creation of a five-membered ring from a four-membered
precursor is a significant synthetic strategy. Cyclopentene and its derivatives are common
core structures in a wide range of biologically active molecules and natural products.

Safety and Handling

e 1-Cyclobutylethanol: Classified as a flammable liquid and vapor. It is known to cause skin
and serious eye irritation and may cause respiratory irritation.[23] Handle in a well-ventilated
fume hood, wearing appropriate personal protective equipment (PPE), including safety
glasses, gloves, and a lab coat.

o Reagents: The protocols described involve hazardous materials. Oxalyl chloride is toxic and
corrosive. DMSO can enhance skin absorption of other chemicals. DEAD and DIAD are toxic
and potentially explosive. Concentrated sulfuric acid is extremely corrosive. Always consult
the Safety Data Sheet (SDS) for each reagent before use and handle with extreme care.[24]
[25]

e Procedures: The Swern oxidation should always be performed at -78 °C during the addition
phase, as the reaction can be exothermic and generate gas.[9][10] Acid-catalyzed
dehydration should be conducted with care, ensuring controlled heating and proper
ventilation.

Conclusion

1-Cyclobutylethanol is a highly valuable and versatile precursor in the synthesis of
pharmaceutical intermediates. Its secondary alcohol functionality provides a reliable entry point
for key transformations including mild oxidation to ketones, stereoinversive esterification, and
strategic ring expansion to cyclopentane systems. The protocols detailed herein offer robust
and reproducible methods for accessing these important molecular scaffolds, empowering
chemists to leverage the unique structural and physicochemical benefits of the cyclobutane
motif in modern drug discovery and development.

References

e Mitsunobu Reaction - Organic Chemistry Portal. (n.d.).
e Rombouts, F. J. R., et al. (2020).

e Mitsunobu Reaction - Master Organic Chemistry. (n.d.).
e Mitsunobu Reaction. (2019).

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.benchchem.com/product/b024324?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/142262
https://www.echemi.com/sds/1-cyclobutylethanol-pid_Rock20263.html
https://www.fishersci.com/store/msds?partNumber=AC182230250&productDescription=CYCLOBUTANEMETHANOL+99%25+25GR&vendorId=VN00032119&countryCode=US&language=en
https://nrochemistry.com/swern-oxidation/
https://chemistryhall.com/swern-oxidation/
https://www.benchchem.com/product/b024324?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Rombouts, F. J. R., et al. (2020).

Mitsunobu reaction - Wikipedia. (n.d.).

Tsuji, J., & Minami, . (1977). Homogeneous Catalytic Oxidation of Secondary Alcohols to
Ketones by Molecular Oxygen under Mild Conditions.

Khan, I., et al. (2021).

Swern oxidation - Chemistry LibreTexts. (2023).

Chen, C., et al. (2013). Highly Efficient Cu(l)-Catalyzed Oxidation of Alcohols to Ketones and
Aldehydes with Diaziridinone. PMC - NIH.

Aerobic oxidation reaction of secondary alcohols to ketones. (n.d.). ResearchGate.
Rombouts, F. J. R., et al. (2020).

Synthesis of ketones by oxidation of alcohols - Organic Chemistry Portal. (n.d.).

Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. (n.d.).
Swern Oxidation: Reaction Mechanism | NROChemistry. (n.d.).

Sheldon, R. A., et al. (2002). Green, Catalytic Oxidations of Alcohols. Accounts of Chemical
Research.

A. Cyclobutane and cyclobutene motifs occur in many medicinally... - ResearchGate. (n.d.).
The Swern Oxidation: Mechanism and Features - Chemistry Hall. (2021).

cyclobutylamine - Organic Syntheses Procedure. (n.d.).

1-Cyclobutylethan-1-ol | C6H120 | CID 142262 - PubChem. (n.d.).

Synthesis of cyclobutyl amine 8. | Download Scientific Diagram - ResearchGate. (n.d.).
(2)-1-methyl-2-(1-methyl ethenyl) cyclobutane ethanol cyclobutaneethanol, 1-methyl-2-(1-
methylethenyl)-, (1R,2S) - The Good Scents Company. (n.d.).

CN112794810B - Synthesis method of cyclobutylamine compound - Google Patents. (n.d.).
studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks.
(2023).

US5166397A - Process for producing optically active cyclobutylamines - Google Patents.
(n.d.).

Write Dehydration and ring expansion mechanism of 1-cyclobutylethanol in the presence of
con H2S0O4. - Chem Zipper.com. (2020).

Solved Consider the reaction of 1-cyclobutylethanol | Chegg.com. (2018).

Consider the reaction of 1-cyclobutylethanol (1-hydroxyethylcyclobutane) with
concentrated H2SO4 at 120°C. - Chegg. (2020).

Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary
Alcohols as a Key Technology. (2005).

Cyclobutyl methyl ketone as a model compound for pinonic acid to elucidate oxidation
mechanisms - ResearchGate. (n.d.).

List of performed cyclobutyl methyl ketone (CMK) oxidation experiments. - ResearchGate.
(n.d.).

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/product/b024324?utm_src=pdf-body
https://www.benchchem.com/product/b024324?utm_src=pdf-body
https://www.benchchem.com/product/b024324?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Solved Consider the reaction of 1-cyclobutylethanol | Chegg.com. (2020).

Cyclobutyl methyl ketone as a model compound for pinonic acid to elucidate oxidation
mechanisms - Semantic Scholar. (2012).

Solved When 1-cyclobutylethanol (shown below) is treated | Chegg.com. (2023).
Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates - Zhao
Group @ UIUC - University of lllinois. (n.d.).

Advances in Green Chemistry for Pharmaceutical Applications. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. repository.ubn.ru.nl [repository.ubn.ru.nl]
2. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

3. Cyclobutanes in Small-Molecule Drug Candidates | Semantic Scholar
[semanticscholar.org]

4. lifechemicals.com [lifechemicals.com]

5. Highly Efficient Cu(l)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with
Diaziridinone - PMC [pmc.ncbi.nim.nih.gov]

6. pubs.acs.org [pubs.acs.org]

7. masterorganicchemistry.com [masterorganicchemistry.com]

8. alfa-chemistry.com [alfa-chemistry.com]

9. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

10. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
11. Mitsunobu Reaction [organic-chemistry.org]

12. masterorganicchemistry.com [masterorganicchemistry.com]

13. glaserr.missouri.edu [glaserr.missouri.edu]

14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b024324?utm_src=pdf-body
https://www.benchchem.com/product/b024324?utm_src=pdf-body
https://www.benchchem.com/product/b024324?utm_src=pdf-custom-synthesis
https://repository.ubn.ru.nl/bitstream/handle/2066/284900/1/284900.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9314592/
https://www.semanticscholar.org/paper/Cyclobutanes-in-Small%E2%80%90Molecule-Drug-Candidates-Kolk-Janssen/d8d544a7afe07f51df283f2451d74497431922de
https://www.semanticscholar.org/paper/Cyclobutanes-in-Small%E2%80%90Molecule-Drug-Candidates-Kolk-Janssen/d8d544a7afe07f51df283f2451d74497431922de
https://lifechemicals.com/blog/building-blocks/341-explore-our-novel-cyclobutane-derivatives
https://pmc.ncbi.nlm.nih.gov/articles/PMC3639298/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3639298/
https://pubs.acs.org/doi/10.1021/ar010075n
https://www.masterorganicchemistry.com/reaction-guide/swern-oxidation-of-alcohols-to-aldehydes-and-ketones/
https://www.alfa-chemistry.com/resources/swern-oxidation.html
https://nrochemistry.com/swern-oxidation/
https://chemistryhall.com/swern-oxidation/
https://www.organic-chemistry.org/namedreactions/mitsunobu-reaction.shtm
https://www.masterorganicchemistry.com/reaction-guide/mitsunobu-reaction/
https://glaserr.missouri.edu/vitpub/teaching/4210f19/Sources/Mitsunobu_Reaction.pdf
https://en.wikipedia.org/wiki/Mitsunobu_reaction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b024324?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review -
PMC [pmc.ncbi.nlm.nih.gov]

e 16. chegg.com [chegg.com]
e 17. Solved Consider the reaction of 1-cyclobutylethanol | Chegg.com [chegg.com]
e 18. Solved When 1-cyclobutylethanol (shown below) is treated | Chegg.com [chegg.com]

e 19. Welcome to Chem Zipper.com......: Write Dehydration and ring expansion mechanism of
1-cyclobutylethanol in the presence of con H2SO4. [chemzipper.com]

e 20. Solved Consider the reaction of | Chegg.com [chegg.com]
e 21.researchgate.net [researchgate.net]

o 22. [PDF] Cyclobutyl methyl ketone as a model compound for pinonic acid to elucidate
oxidation mechanisms | Semantic Scholar [semanticscholar.org]

e 23. 1-Cyclobutylethan-1-ol | C6H120 | CID 142262 - PubChem [pubchem.ncbi.nim.nih.gov]
e 24. echemi.com [echemi.com]
e 25. fishersci.com [fishersci.com]

 To cite this document: BenchChem. [1-Cyclobutylethanol as a precursor for pharmaceutical
intermediates]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b024324+#1-cyclobutylethanol-as-a-precursor-for-
pharmaceutical-intermediates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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